4-n-Pentanoyl-4-n'-decanoyloxyazobenzene
Description
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is an azobenzene derivative characterized by a pentanoyl group (C₅H₉CO-) at the 4-position and a decanoyloxy group (C₁₀H₂₁COO-) at the 4'-position. Azobenzene derivatives are widely studied for their photoisomerization properties, which enable applications in photoresponsive materials, liquid crystals, and drug delivery systems .
Properties
CAS No. |
120103-03-9 |
|---|---|
Molecular Formula |
C27H36N2O3 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] decanoate |
InChI |
InChI=1S/C27H36N2O3/c1-3-5-7-8-9-10-11-13-27(31)32-25-20-18-24(19-21-25)29-28-23-16-14-22(15-17-23)26(30)12-6-4-2/h14-21H,3-13H2,1-2H3 |
InChI Key |
NRZWTVDAZMMIMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Synonyms |
[4-(4-pentanoylphenyl)diazenylphenyl] decanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Molecular Weight Trends
- Increasing the acyloxy chain length from propanoyloxy (C₃) to dodecanoyloxy (C₁₂) significantly increases molecular weight. For example, the dodecanoyloxy derivative (805.70 g/mol) has nearly triple the molecular weight of the propanoyloxy analog (269.81 g/mol) .
- This trend aligns with the hydrophobic nature of longer alkyl chains, which reduce aqueous solubility and enhance lipophilicity .
b. Solubility (log10WS)
- The propanoyloxy analog exhibits a log10WS of -6.16, indicating moderate solubility in aqueous systems. In contrast, the heptanoyloxy derivative (log10WS = -7.83) shows markedly lower solubility due to its extended hydrophobic chain .
- Extrapolating from this data, the hypothetical decanoyloxy (C₁₀) compound would likely exhibit a log10WS between -7.83 (heptanoyloxy) and the unreported value for dodecanoyloxy, reflecting a balance between chain length and solubility .
c. Structural Implications
- The azobenzene core remains constant across analogs, ensuring consistent photoisomerization behavior. However, substituent chains modulate intermolecular interactions: Shorter chains (e.g., propanoyloxy) favor higher solubility and faster isomerization kinetics. Longer chains (e.g., dodecanoyloxy) enhance thermal stability and compatibility with lipid-rich environments, making them suitable for drug encapsulation .
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